molecular formula C17H19Cl2N3O2S B10855861 1-(5,6-dichloro-1,3-benzothiazol-2-yl)-N-[(3R)-oxolan-3-yl]piperidine-4-carboxamide

1-(5,6-dichloro-1,3-benzothiazol-2-yl)-N-[(3R)-oxolan-3-yl]piperidine-4-carboxamide

Cat. No.: B10855861
M. Wt: 400.3 g/mol
InChI Key: CAIZZJVFQARMJL-LLVKDONJSA-N
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Description

UT-11 is a potent and brain-permeable inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). It has shown significant efficacy in inhibiting the production of prostaglandin E2 (PGE2) in both human and murine cells . This compound is of great interest in the field of medical research due to its potential therapeutic applications, particularly in the treatment of neuroinflammatory conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UT-11 involves several steps, starting from commercially available starting materials. The key steps include the formation of a chlorinated aromatic ring, followed by the introduction of a piperidine ring and a thiadiazole moiety. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of UT-11 follows a similar synthetic route but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

UT-11 undergoes several types of chemical reactions, including:

    Oxidation: UT-11 can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the UT-11 molecule.

    Substitution: UT-11 can undergo substitution reactions, particularly on the aromatic ring, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of UT-11 with modified functional groups, which can be used to study the structure-activity relationship of the compound.

Scientific Research Applications

UT-11 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of mPGES-1 and its effects on prostaglandin synthesis.

    Biology: Investigated for its role in modulating inflammatory pathways and its potential neuroprotective effects.

    Medicine: Explored as a potential therapeutic agent for treating neuroinflammatory diseases such as Alzheimer’s disease and multiple sclerosis.

    Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in drug screening assays.

Mechanism of Action

UT-11 exerts its effects by inhibiting the enzyme microsomal prostaglandin E synthase-1 (mPGES-1), which is involved in the production of prostaglandin E2 (PGE2). By inhibiting this enzyme, UT-11 reduces the levels of PGE2, a pro-inflammatory mediator, thereby dampening the inflammatory response. The molecular targets and pathways involved include the cyclooxygenase (COX) pathway and the downstream signaling cascades that mediate inflammation.

Comparison with Similar Compounds

Similar Compounds

    MF-63: Another mPGES-1 inhibitor with similar properties but different chemical structure.

    CAY10526: A selective mPGES-1 inhibitor used in various research studies.

    MK-886: An inhibitor of 5-lipoxygenase-activating protein (FLAP) that also affects prostaglandin synthesis.

Uniqueness of UT-11

UT-11 is unique due to its high potency and brain permeability, making it particularly effective in treating neuroinflammatory conditions. Its ability to cross the blood-brain barrier and exert its effects in the central nervous system sets it apart from other similar compounds.

Properties

Molecular Formula

C17H19Cl2N3O2S

Molecular Weight

400.3 g/mol

IUPAC Name

1-(5,6-dichloro-1,3-benzothiazol-2-yl)-N-[(3R)-oxolan-3-yl]piperidine-4-carboxamide

InChI

InChI=1S/C17H19Cl2N3O2S/c18-12-7-14-15(8-13(12)19)25-17(21-14)22-4-1-10(2-5-22)16(23)20-11-3-6-24-9-11/h7-8,10-11H,1-6,9H2,(H,20,23)/t11-/m1/s1

InChI Key

CAIZZJVFQARMJL-LLVKDONJSA-N

Isomeric SMILES

C1COC[C@@H]1NC(=O)C2CCN(CC2)C3=NC4=CC(=C(C=C4S3)Cl)Cl

Canonical SMILES

C1CN(CCC1C(=O)NC2CCOC2)C3=NC4=CC(=C(C=C4S3)Cl)Cl

Origin of Product

United States

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